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Compound of Interest

Compound Name: 4-Phenylazobenzoic acid

Cat. No.: B073347

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-
Phenylazobenzoic acid, a molecule of interest for its photoresponsive properties. The
following sections detail the experimental protocols for its synthesis and single-crystal X-ray
diffraction analysis, present key crystallographic data in a structured format, and illustrate the
experimental workflow.

Introduction

4-Phenylazobenzoic acid (pab) is an azobenzene derivative known for its trans-cis
photoisomerization, a property that makes it a candidate for the development of photo-
switchable materials. Understanding its three-dimensional structure in the solid state is crucial
for elucidating structure-property relationships and for the rational design of novel materials.
This guide summarizes the definitive crystal structure determination of the trans isomer as
reported by Yadava, Qin, Liu, and Vittal in 2019.[1][2]

Experimental Protocols

The successful determination of the crystal structure of 4-Phenylazobenzoic acid relies on a
precise synthesis and meticulous single-crystal X-ray diffraction (SCXRD) analysis. The
protocols outlined below are based on the methods described in the pivotal 2019 Chemical
Communications article.[3]
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Synthesis of 4-Phenylazobenzoic Acid

Single crystals of 4-Phenylazobenzoic acid suitable for X-ray diffraction were synthesized and
purified using commercially available reagents and solvents without further purification.[3]
While the primary literature focuses on the crystallization of different morphologies, a general
synthesis involves the reaction of p-aminobenzoic acid with nitrosobenzene.

Materials:

e p-Aminobenzoic acid

» Nitrosobenzene

o Appropriate solvents for reaction and crystallization (e.g., ethanol, water)

Procedure: A detailed, step-by-step synthesis protocol for forming the initial compound can be
found in established organic chemistry literature. The key aspect for this structural study is the
subsequent crystallization.

Crystallization for Single-Crystal X-ray Diffraction:

» Straight, rod-like crystals: These were obtained by slow evaporation of a solution of 4-
Phenylazobenzoic acid.

e Bendable, thin crystals: These were also grown by slow evaporation.

e Bent crystals: These were uniquely formed by recrystallizing the compound after subjecting a
solution of it to UV irradiation (350 nm), which induces the formation of a small amount of the
cis-isomer.[1][3]

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure was performed using a single-crystal X-ray
diffractometer.

Instrumentation and Conditions:

o Diffractometer: Bruker D8 Venture Single Crystal X-ray Diffractometer.[3]
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« Radiation: Graphite-monochromatized CuKa radiation (A = 1.54056 A) is mentioned for
powder X-ray diffraction (PXRD) in the study, and similar standard radiation sources are
typical for SCXRD.[3]

o Temperature: Data was collected at 100(2) K.[3]

Data Collection, Structure Solution, and Refinement:

A suitable single crystal was selected and mounted on the diffractometer.

Intensity data were collected at the specified temperature.

The structure was solved using direct methods and refined by full-matrix least-squares on F2.

All non-hydrogen atoms were refined anisotropically.

Hydrogen atoms were placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for 4-Phenylazobenzoic acid is summarized in the tables below.
This data provides a quantitative description of the molecule's geometry and the arrangement
of molecules within the crystal lattice.

Crystal Data and Structure Refinement
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Parameter Value
Empirical formula C13H10N202
Formula weight 226.23
Temperature 100(2) K
Crystal system Monoclinic
Space group P1l2i/c1l
Unit cell dimensions

a 5.6324 A
b 30.062 A
c 6.7574 A
a 90°

B 111.203°
y 90°
Volume 1065.2 Az
z 4

Residual factor (R) 0.0781
COD Number 7124500

Data sourced from PubChem, referencing Yadava et al., 2019.[1][2][4]

Selected Bond Lengths
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Atom 1 Atom 2 Length (A)

N1 N2 1.252

Cc7 o1 1.270

c7 02 1.270

C1l N1 1.428

C8 N2 1.428

c7 Cl1 1.487
Selected Bond Angles

Atom 1 Atom 2 Atom 3 Angle (°)

N2 N1 C1l 113.8

N1 N2 C8 113.8

o1 Cc7 02 122.5

o1 Cc7 Cl1 118.8

02 c7 Cl1 118.8

N1 C1 C2 124.5

N1 C1 C6 115.3
Selected Torsion Angles

Atom 1 Atom 2 Atom 3 Atom 4 Angle (°)

C1 N1 N2 C8 178.9

Cc2 Ci1 N1 N2 -176.9

C6 C1 N1 N2 34

C9 C8 N2 N1 176.9

C13 C8 N2 N1 -3.4
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Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from the
synthesis of the compound to the final analysis of its crystal structure.
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Experimental Workflow for Crystal Structure Analysis

Synthesis & Crystallization

Synthesis of 4-Phenylazobenzoic Acid

:

Crystallization (Slow Evaporation / UV Irradiation)

X-ray D{rraction

Single Crystal Selection & Mounting

:

X-ray Intensity Data Collection (100 K)

Structure Determ|nation & Analysis

Structure Solution (Direct Methods)

:

Structure Refinement (Full-Matrix Least-Squares)

:

Analysis of Bond Lengths, Angles, and Packing

Click to download full resolution via product page

Caption: Workflow for the crystal structure determination of 4-Phenylazobenzoic acid.
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Discussion of the Crystal Structure

The crystal structure of trans-4-Phenylazobenzoic acid reveals significant intermolecular
interactions that dictate the packing of the molecules in the solid state. The molecules form
hydrogen-bonded dimers through their carboxylic acid groups, a common motif for this
functional group. Furthermore, the crystal packing is stabilized by 1t-1t stacking interactions
between the aromatic rings of adjacent molecules.[1] The interplay of these non-covalent
interactions is responsible for the observed crystal morphology and mechanical properties,
such as the elasticity of the thin, bendable crystals.[1] The study by Yadava et al. also
demonstrated that doping the crystal lattice with a small amount of the cis-isomer through UV
irradiation leads to the formation of macroscopically bent crystals, highlighting the influence of
molecular conformation on the crystal's habit.[1][3]

Conclusion

This guide has provided a comprehensive overview of the crystal structure analysis of 4-
Phenylazobenzoic acid, including detailed experimental protocols and a summary of the key
structural data. The elucidation of its solid-state architecture is fundamental to understanding its
material properties and provides a basis for the future design of advanced photoresponsive
materials for a variety of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 4-
Phenylazobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073347#crystal-structure-analysis-of-4-
phenylazobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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